1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea typically involves the reaction of 4-chlorobenzyl isocyanate with 4-methyl-2-phenyl-1,3-thiazol-5-ylmethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or other large-scale separation techniques .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to cell death or inhibition of cell growth .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea is unique due to its specific combination of functional groups and its potential for diverse biological activities. Unlike other thiazole derivatives, this compound has shown promise in multiple research areas, making it a versatile and valuable compound for further study .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-17(25-18(23-13)15-5-3-2-4-6-15)12-22-19(24)21-11-14-7-9-16(20)10-8-14/h2-10H,11-12H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCCASSTBPTEAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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